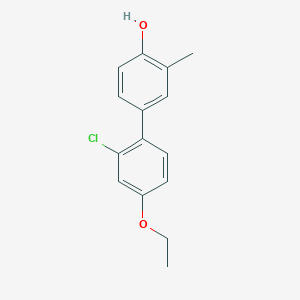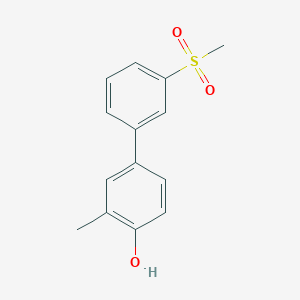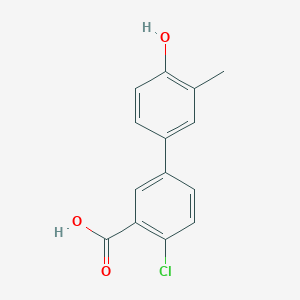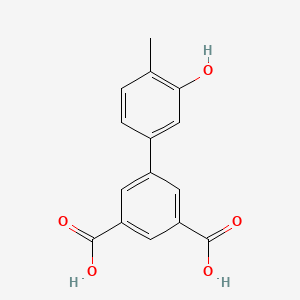![molecular formula C17H17NO2 B6372410 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% CAS No. 1261987-64-7](/img/structure/B6372410.png)
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95% (also known as 5-CAP-2-MP) is a synthetic compound that has been used in scientific research for a variety of applications. It is an organic compound with a molecular formula of C11H13NO2 and a molecular weight of 193.22 g/mol. 5-CAP-2-MP is a colorless to light yellow crystalline solid and has a melting point of approximately 150-152°C.
Applications De Recherche Scientifique
5-CAP-2-MP has been used in various scientific research applications, such as in the study of enzyme inhibition and drug metabolism. It has been used as a substrate for the enzyme cytochrome P450 3A4, which is involved in the metabolism of many drugs. It has also been used to study the effects of inhibitors on the enzyme, such as ketoconazole. Additionally, 5-CAP-2-MP has been used in the study of the enzyme cytochrome P450 2C9, which is involved in the metabolism of drugs such as warfarin and phenytoin.
Mécanisme D'action
The mechanism of action of 5-CAP-2-MP is not fully understood. It is believed to act as a competitive inhibitor of the enzyme cytochrome P450 3A4 and cytochrome P450 2C9. This means that 5-CAP-2-MP binds to the enzyme and prevents it from binding to its natural substrate. This can lead to reduced enzyme activity and decreased metabolism of drugs.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-CAP-2-MP are not fully understood. However, it has been shown to inhibit the enzymes cytochrome P450 3A4 and cytochrome P450 2C9, which can lead to decreased metabolism of drugs. Additionally, it has been shown to increase the levels of certain drugs in the body, such as warfarin and phenytoin.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CAP-2-MP in laboratory experiments include its availability, low cost, and the fact that it is a relatively non-toxic compound. Additionally, it is relatively easy to synthesize and can be stored at room temperature. The main limitation of using 5-CAP-2-MP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
For research involving 5-CAP-2-MP include further studies on its mechanism of action, as well as its effects on different enzymes and drugs. Additionally, further studies could be done on its potential applications in drug development and drug metabolism. Additionally, further studies could be done on its potential use in clinical trials and its potential interactions with other drugs. Finally, further studies could be done on its effects on different physiological systems and its potential toxicity.
Méthodes De Synthèse
5-CAP-2-MP can be synthesized from the reaction of 2-methylphenol and 3-cyclopropylaminocarbonyl chloride in the presence of anhydrous sodium carbonate. This reaction is carried out in a solvent such as dichloromethane or ethyl acetate and requires a temperature of 40-50°C. The reaction yields a white crystalline solid with a yield of approximately 95%.
Propriétés
IUPAC Name |
N-cyclopropyl-3-(3-hydroxy-4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-11-5-6-13(10-16(11)19)12-3-2-4-14(9-12)17(20)18-15-7-8-15/h2-6,9-10,15,19H,7-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQUSEDRFKFYLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)NC3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684008 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261987-64-7 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy-4'-methyl[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














